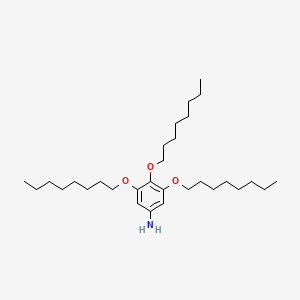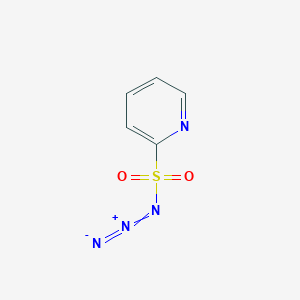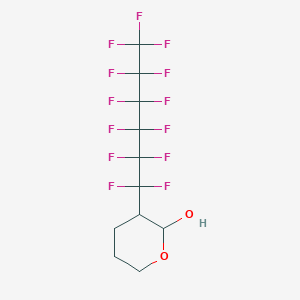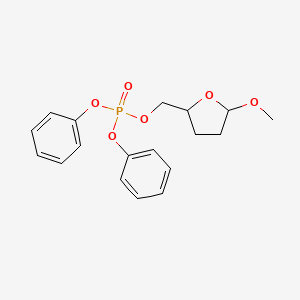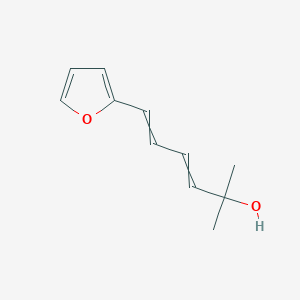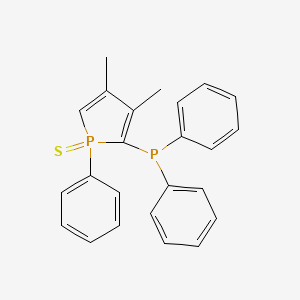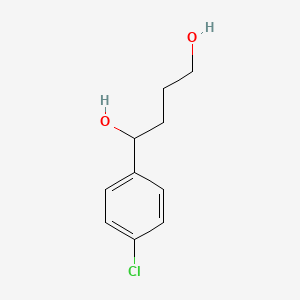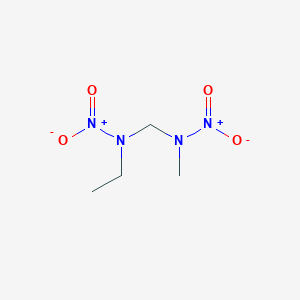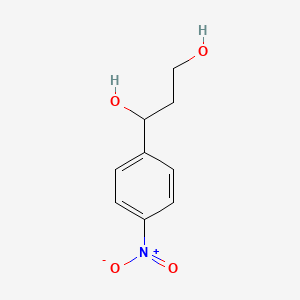![molecular formula C12H14O3 B14274488 Methyl 2-[(benzyloxy)methyl]prop-2-enoate CAS No. 154201-91-9](/img/structure/B14274488.png)
Methyl 2-[(benzyloxy)methyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(benzyloxy)methyl]prop-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxy group attached to a methyl prop-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(benzyloxy)methyl]prop-2-enoate typically involves the esterification of 2-[(benzyloxy)methyl]prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the acid and methanol are passed over a solid acid catalyst. The continuous removal of the product from the reaction mixture helps drive the reaction to completion and increases the overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(benzyloxy)methyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(benzyloxy)methyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 2-[(benzyloxy)methyl]prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The benzyloxy group can be involved in aromatic interactions with proteins and other biomolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methylpropenoate
- Methyl methacrylate
- Benzyl methacrylate
Uniqueness
Methyl 2-[(benzyloxy)methyl]prop-2-enoate is unique due to the presence of both a benzyloxy group and a methyl prop-2-enoate moiety. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
154201-91-9 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 2-(phenylmethoxymethyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
InChI-Schlüssel |
GRBLPYIYLMDTRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


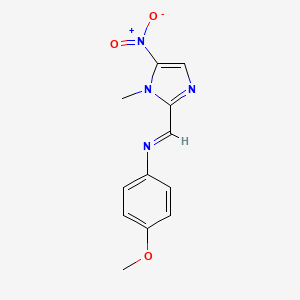
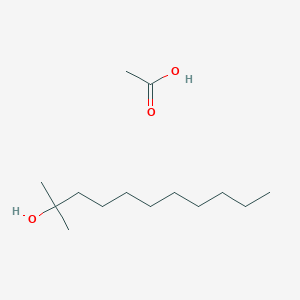
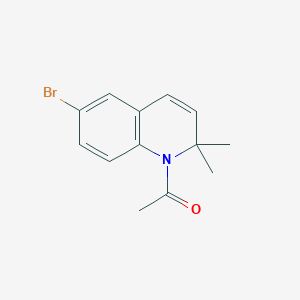
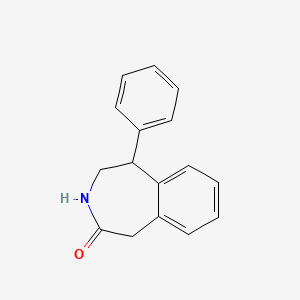
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
